

LC-MS/MS transition settings for 2-hydroxyhexanedioic acid

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Compound of Interest

Compound Name: 2-Hydroxyhexanedioic acid,
sodium salt

Cat. No.: B7981418

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An Application Note and Protocol for the Quantification of 2-Hydroxyhexanedioic Acid in Biological Matrices using LC-MS/MS

Introduction

2-Hydroxyhexanedioic acid, also known as 2-hydroxyadipic acid, is a dicarboxylic acid that plays a role in certain metabolic pathways.[1][2] It is formed from the reduction of 2-ketoadipic acid.[1][2] Aberrant levels of 2-hydroxyhexanedioic acid in biological fluids can be indicative of certain metabolic disorders, such as 2-ketoadipic aciduria, which is characterized by a deficiency in the degradation of lysine, hydroxylysine, and tryptophan.[3] Consequently, the accurate and sensitive quantification of this analyte is crucial for both clinical diagnostics and metabolic research.

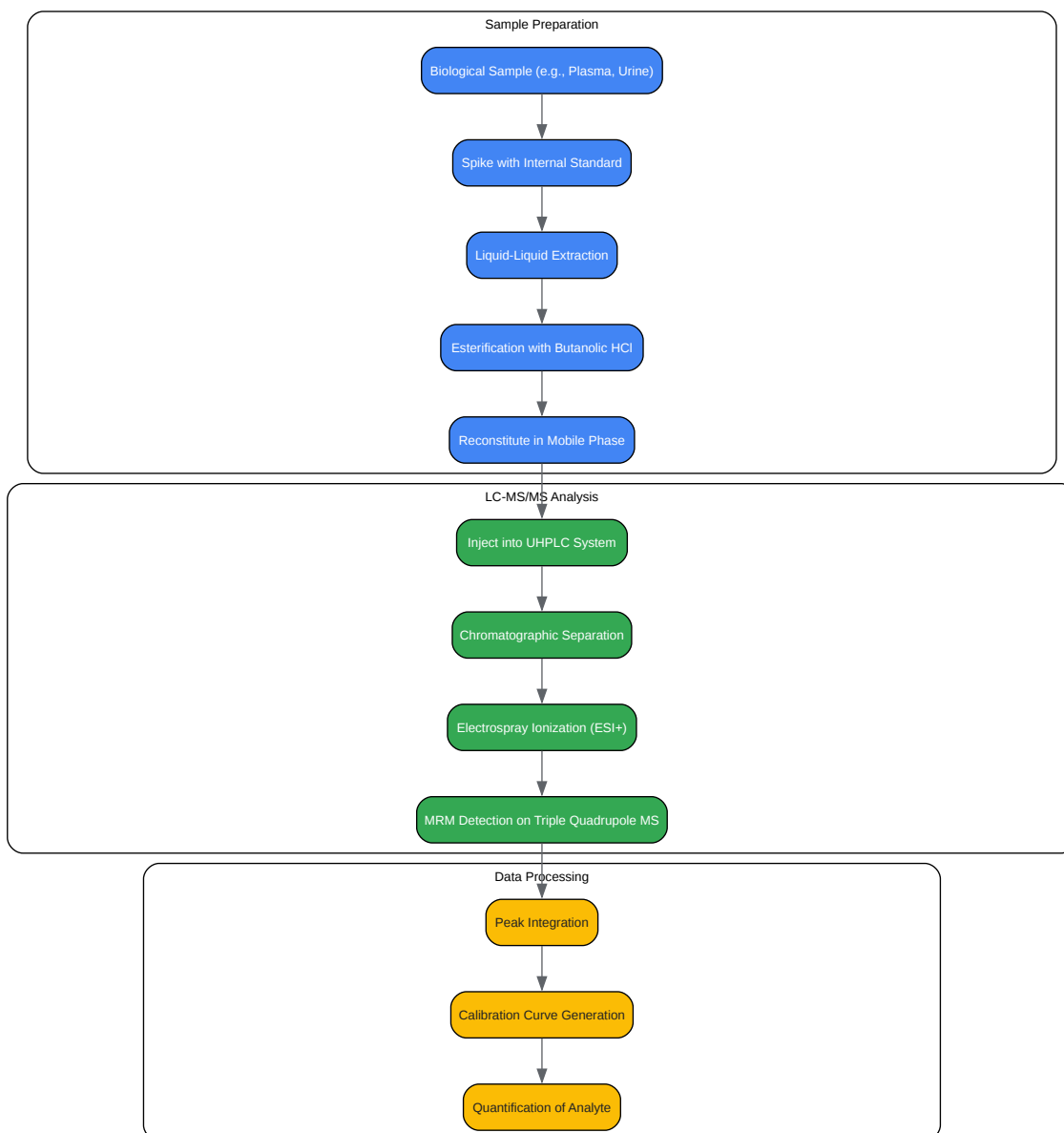
The analysis of dicarboxylic acids like 2-hydroxyhexanedioic acid by liquid chromatography-mass spectrometry (LC-MS) presents analytical challenges.[4][5] These molecules are highly polar, leading to poor retention on conventional reversed-phase chromatographic columns, and they often exhibit suboptimal ionization efficiency with electrospray ionization (ESI).[4][5] To circumvent these issues, a common and effective strategy is chemical derivatization.[4][5] This

application note details a robust LC-MS/MS method for the quantification of 2-hydroxyhexanedioic acid in biological samples, employing a derivatization strategy to enhance analytical performance.

Principle of the Method

This method employs a derivatization step where the two carboxylic acid functional groups of 2-hydroxyhexanedioic acid are esterified to form dibutyl esters.[6][7][8] This derivatization significantly decreases the polarity of the analyte, thereby improving its retention on a reversed-phase column. Furthermore, the derivatized molecule is more amenable to positive mode electrospray ionization, leading to enhanced sensitivity. Following chromatographic separation, the derivatized 2-hydroxyhexanedioic acid is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. An internal standard, such as a stable isotope-labeled version of the analyte, should be used to ensure accuracy and precision.

Experimental Workflow



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Sources

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